molecular formula C8H7F3O B13623902 2,2-Difluoro-1-(2-fluorophenyl)ethanol

2,2-Difluoro-1-(2-fluorophenyl)ethanol

Cat. No.: B13623902
M. Wt: 176.14 g/mol
InChI Key: BXVALZSTVIPGEJ-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(2-fluorophenyl)ethanol is a fluorinated secondary alcohol with the molecular formula C₇H₇F₂NO and a molecular weight of 176.14 g/mol (UC529 code) . Its structure features a hydroxyl group adjacent to a difluoromethyl moiety and a 2-fluorophenyl substituent. This compound is synthesized via lanthanide triflate-catalyzed reactions, as described in studies on β,β-difluorohomopropargyl alcohol derivatives . Key spectral data include ¹H NMR (δ 7.55–7.25 ppm for aromatic protons) and ¹⁹F NMR (δ -110.2 ppm for CF₂), though ¹³C NMR data remain incomplete . The presence of two fluorine atoms adjacent to the hydroxyl group enhances its electrophilicity and acidity compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H7F3O

Molecular Weight

176.14 g/mol

IUPAC Name

2,2-difluoro-1-(2-fluorophenyl)ethanol

InChI

InChI=1S/C8H7F3O/c9-6-4-2-1-3-5(6)7(12)8(10)11/h1-4,7-8,12H

InChI Key

BXVALZSTVIPGEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(C(F)F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(2-fluorophenyl)ethan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with difluoromethyl magnesium bromide, followed by hydrolysis . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-1-(2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-1-(2-fluorophenyl)ethanone, while reduction could produce 2,2-difluoro-1-(2-fluorophenyl)ethane .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2,2-Difluoro-1-(2-fluorophenyl)ethanol with six structurally related fluorinated ethanol derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
2,2-Difluoro-1-(2-fluorophenyl)ethanol C₇H₇F₂NO 176.14 2-Fluorophenyl, CF₂ N/A Enhanced acidity (CF₂), synthetic utility in catalysis
1-(2-Fluorophenyl)ethanol C₈H₉FO 140.16 2-Fluorophenyl 445-26-1 Lower boiling point, higher water solubility due to reduced fluorine content
2,2-Difluoro-1-(o-tolyl)ethanol C₈H₈F₂O 172.17 o-Tolyl (2-methylphenyl), CF₂ N/A Steric hindrance from methyl group slows reaction kinetics
1-(2-Chlorophenyl)-2,2-difluoroethanol C₈H₇ClF₂O 192.59 2-Chlorophenyl, CF₂ N/A Electron-withdrawing Cl increases electrophilicity vs. F
2-Amino-1-(2-fluorophenyl)ethanol C₈H₉FNO ~155.16 2-Fluorophenyl, NH₂ 1567958-26-2 Basic amino group enables salt formation; pharmaceutical applications
1-(2,4-Difluorophenyl)-2-(triazol-1-yl)ethanol C₁₀H₉F₂N₃O 237.19 2,4-Difluorophenyl, triazole N/A Antifungal activity due to triazole moiety
Key Observations:
  • Acidity: The target compound’s CF₂ group increases hydroxyl acidity compared to 1-(2-Fluorophenyl)ethanol, making it more reactive in deprotonation or nucleophilic substitution .
  • Solubility: Non-fluorinated analogs (e.g., 1-(2-Fluorophenyl)ethanol) exhibit higher water solubility, while CF₂-containing derivatives are more lipophilic .

Spectral and Analytical Data

  • NMR Shifts: The ¹⁹F NMR signal for the target compound (δ -110.2 ppm) is upfield compared to 1-(2-Chlorophenyl)-2,2-difluoroethanol (δ -108.5 ppm), reflecting electron-withdrawing effects of chlorine .
  • Mass Spectrometry : HRMS data for related compounds (e.g., 2-(4-(tert-butyl)phenyl)-2,2-difluoro-1-(pyrrolidin-1-yl)ethan-1-one) show precise mass matches (<2 ppm error), underscoring analytical reliability for fluorinated analogs .

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